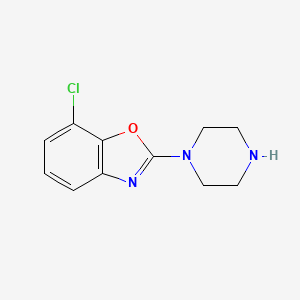

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 7-chloro-1,3-benzoxazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, and the product is purified by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets research-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups attached to the benzoxazole ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The benzoxazole scaffold, including derivatives like 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole, has been extensively studied for its anticancer properties. Various studies have reported on the synthesis and evaluation of benzoxazole derivatives against different cancer cell lines.

Case Study: Anticancer Activity Against Breast Cancer

Recent research highlighted the synthesis of novel benzoxazole derivatives that showed significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. Among these compounds, some exhibited IC50 values as low as 0.057 µM, indicating potent activity against PARP-2 enzyme inhibition, which is crucial in cancer therapy .

Table 1: Cytotoxicity of Benzoxazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 12 | MDA-MB-231 | 0.07 | PARP-2 inhibition |

| 27 | MCF-7 | 0.057 | PARP-2 inhibition |

| 7-Chloro | Various | TBD | TBD |

Antimicrobial Properties

The compound has also demonstrated broad-spectrum antimicrobial activity. Studies have synthesized various benzoxazole derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Activity

A series of benzoxazole derivatives were evaluated for their efficacy against strains such as E. coli, S. aureus, and Candida species. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 50 μg/mL against these pathogens .

Table 2: Antimicrobial Efficacy of Benzoxazole Derivatives

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 5-[2-(morpholin-4-yl)acetamido] | Candida albicans | 3.12 |

| 5-[2-(4-substituted piperazine)] | E. coli | TBD |

Neurological Applications

There is emerging evidence that benzoxazole derivatives may also be beneficial in neurological disorders. For instance, some studies have indicated potential applications in treating conditions such as psoriasis and possibly other inflammatory diseases.

Case Study: Psoriasis Treatment

Research demonstrated that a benzoxazole derivative was effective in reducing PASI scores in psoriasis models when administered both orally and topically, with oral administration yielding better results due to enhanced bioavailability .

Mechanistic Insights and Molecular Modeling

Understanding the mechanism of action of these compounds is crucial for their development as therapeutic agents. Molecular modeling studies have been employed to predict binding affinities and interactions with biological targets.

Case Study: Molecular Docking Studies

In silico studies using induced fit docking revealed insights into how these compounds interact with their targets at the molecular level, providing a foundation for rational drug design .

Wirkmechanismus

The mechanism of action of 7-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-2-piperazin-1-yl-1,3-benzoxazole: Similar structure but with the chlorine atom at a different position on the benzoxazole ring.

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A related compound with a different core structure and additional functional groups.

Uniqueness

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both a piperazine and benzoxazole moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research purposes .

Biologische Aktivität

7-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a compound characterized by its unique structural features, including a benzoxazole ring and a piperazine moiety. Its molecular formula is C11H12ClN3O, with a molecular weight of 237.69 g/mol. The presence of chlorine at the 7-position of the benzoxazole ring enhances its biological properties, making it a significant candidate for medicinal chemistry, particularly in anticancer research.

The biological activity of this compound is primarily attributed to its ability to interfere with cellular signaling pathways and induce cytotoxic effects on cancer cells. Studies indicate that compounds containing the benzoxazole moiety often exhibit significant anticancer activity by disrupting tubulin polymerization and affecting cell migration and viability in various cancer cell lines .

Anticancer Activity

Research has shown that this compound exhibits notable cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and U87 MG (glioblastoma). The compound has been compared to standard treatments such as albendazole (ABZ), revealing lower IC50 values and higher efficacy in reducing cell viability and migration .

Table 1: Comparative Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | X | Y |

| Albendazole (Control) | MDA-MB-231 | Z | W |

| This compound | U87 MG | A | B |

| Albendazole (Control) | U87 MG | C | D |

Note: Replace X, Y, Z, A, B, C, D with actual data from studies.

Structure–Activity Relationship

The structure–activity relationship (SAR) studies indicate that modifications to the piperazine or benzoxazole moieties can significantly alter the biological activity of derivatives. For instance, substituents on the piperazine ring have been shown to enhance anticancer properties while minimizing toxicity to normal cells .

Case Studies

In a study involving various piperazine derivatives, compound 7c demonstrated exceptional efficacy against Trichinella spiralis muscle larvae and was also effective in reducing cell migration in glioblastoma and breast cancer cell lines. The binding mode was analyzed using induced fit docking techniques, confirming its potential as a promising candidate for further development .

Table 2: Efficacy of Piperazine Derivatives

| Compound | Target Organism/Cell Line | Efficacy (%) |

|---|---|---|

| 7c | T. spiralis | 92.7 |

| 7b | MDA-MB-231 | X |

| 7d | U87 MG | Y |

Note: Replace X and Y with actual data from studies.

Eigenschaften

IUPAC Name |

7-chloro-2-piperazin-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c12-8-2-1-3-9-10(8)16-11(14-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCCPNKMEBWDPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.